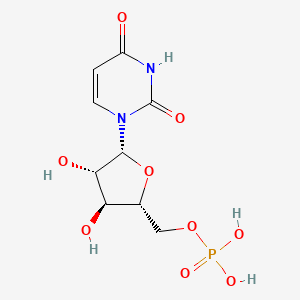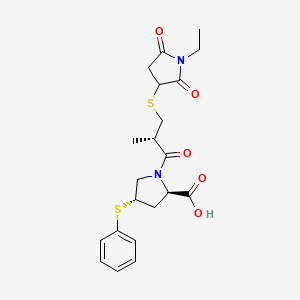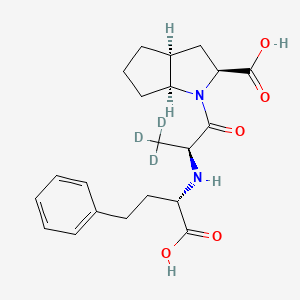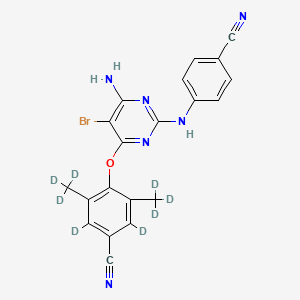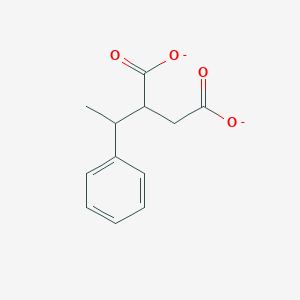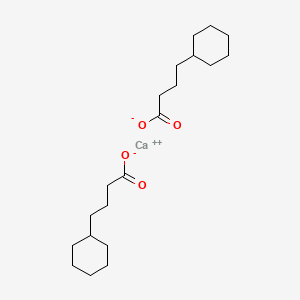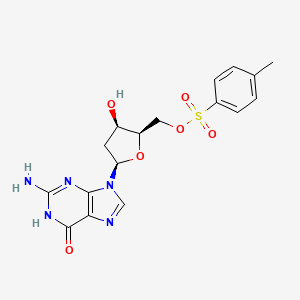
Dopamine 3-β-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopamine 3-β-D-Glucuronide Sodium Salt is a compound used in pharmaceutical testing . It is a metabolite of dopamine, a neurotransmitter that plays a significant role in the human nervous system . The compound has a molecular weight of 351.28 and a molecular formula of C14H18NNaO8 .
Chemical Reactions Analysis
While specific chemical reactions involving Dopamine 3-β-D-Glucuronide Sodium Salt are not available, it’s important to note that β-glucuronidase, a type of hydrolase, can catalyze the breakdown of glucuronides . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota, and abnormal changes in its activity are often associated with various diseases .Applications De Recherche Scientifique
Role in Hypertension and Sodium Balance
Dopamine 3-β-D-Glucuronide Sodium Salt is implicated in the regulation of sodium balance and hemodynamics. Research has shown that alterations in the dopaminergic system, including dopamine D(3) receptors, may contribute to the pathogenesis of hypertension. These receptors are involved in sodium balance regulation, particularly in salt-sensitive and salt-resistant rats. Notably, dopamine D(3) receptor agonists have been observed to increase glomerular filtration rate (GFR) and urinary sodium excretion in certain conditions, suggesting a role in hypertension development due to impaired dopamine D(3) receptors (Luippold et al., 2001).
Interaction with Other Neurotransmitters and Signaling Cascades
The interaction of dopamine with other neurotransmitters and signaling pathways has been a focus of research. For instance, lithium salts, known for their role in inhibiting dopamine-associated behaviors, affect the AKT/glycogen synthase kinase 3 (GSK-3) signaling cascade. This pathway is implicated in controlling locomotion, emotion, cognition, and reward, and may be relevant to dopamine-related disorders such as attention deficit hyperactivity disorder and schizophrenia (Beaulieu et al., 2004).
Renal Function and Sodium Handling
Dopamine plays a significant role in renal function and sodium handling. It has been observed to induce the endocytosis of plasma membrane Na,K‐ATPase molecules, leading to reduced sodium transport capacity in proximal tubule epithelia. This process involves phosphorylation of specific subunits of Na,K‐ATPase, highlighting dopamine's role in regulating renal sodium reabsorption (Efendiev et al., 2006).
Impact on Neuronal Excitability and Receptor Modulation
Dopamine's effect on neuronal excitability has been examined, particularly how dopamine D1 receptor activation influences the voltage-gated sodium current in rat striatal neurons. This modulation, which involves cyclic AMP-dependent protein kinase, results in a reduction of the sodium current amplitude, thus affecting neuronal excitability and potentially playing a role in various neurological conditions (Schiffmann et al., 1995).
Metabolic Pathways and Glucuronidation
An important metabolic pathway for dopamine involves glucuronidation. Studies have found significant concentrations of dopamine glucuronide in various body fluids, suggesting that this route is crucial for the metabolism of endogenous dopamine, particularly in rats. This glucuronidation pathway appears to be specific to dopamine and plays a minimal role for other catecholamines like norepinephrine and epinephrine (Wang et al., 1983).
Orientations Futures
While specific future directions for Dopamine 3-β-D-Glucuronide Sodium Salt are not mentioned in the available resources, it’s worth noting that research into dopamine and its metabolites continues to be a significant area of interest. This is particularly true in the context of neurological diseases, given dopamine’s crucial role in the nervous system .
Propriétés
Numéro CAS |
69975-91-3 |
|---|---|
Nom du produit |
Dopamine 3-β-D-Glucuronide Sodium Salt |
Formule moléculaire |
C₁₄H₁₈NNaO₈ |
Poids moléculaire |
351.28 |
Synonymes |
5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt; Dopamine-3-O-glucuronide Sodium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



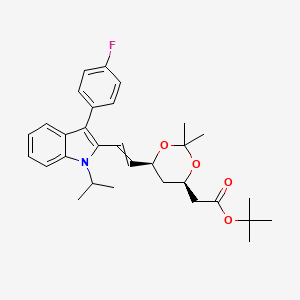
![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)
